- General synthesis of primary amines via reductive amination employing a reusable nickel catalystNature Catalysis, 2019, 2(1), 71-77,
Cas no 90642-63-0 (1-(4-Methoxyphenyl)ethanamine)

1-(4-Methoxyphenyl)ethanamine structure
Nome do Produto:1-(4-Methoxyphenyl)ethanamine
N.o CAS:90642-63-0
MF:C9H14ClNO
MW:187.666561603546
MDL:MFCD12198855
CID:1056129
PubChem ID:17938752
1-(4-Methoxyphenyl)ethanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Methoxyphenyl)ethanamine hydrochloride
- 1-(4-Methoxyphenyl)ethylamine Hydrochloride
- 1-(4-Methoxyphenyl)ethanamine hydrochloride (1:1)
- FYLBCUWOAFIYOW-UHFFFAOYSA-N
- 1-(4-methoxyphenyl)ethanamine HCl
- 1-(4-Methoxyphenyl)ethylamine HCl
- 1-(4-Methoxyphenyl)ethylamine, HCl
- 4964AJ
- TRA0089557
- SY005337
- 1-(4-Methoxyphenyl)ethylamineHydrochloride
- 1-(4-methoxyphenyl)-ethylamine hydrochloride
- 1-(4-Methoxyphenyl)ethan-1-amine hydrochlo
- Benzenemethanamine, 4-methoxy-α-methyl-, hydrochloride (9CI)
- Benzylamine, p-methoxy-α-methyl-, hydrochloride (7CI)
- 1-(4-Methoxyphenyl)ethan-1-amine hydrochloride
- AS-32249
- 1-(4-methoxyphenyl)ethanamine;hydrochloride
- SCHEMBL2186508
- ?1-(4-Methoxyphenyl)ethylamine Hydrochloride
- CS-0094463
- MFCD12198855
- DB-078763
- 90642-63-0
- AKOS022183563
- 1-(4-Methoxyphenyl)ethanamine
-
- MDL: MFCD12198855
- Inchi: 1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
- Chave InChI: FYLBCUWOAFIYOW-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC(C(C)N)=CC=1
Propriedades Computadas
- Massa Exacta: 187.07600
- Massa monoisotópica: 187.0763918g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 108
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Ponto de Fusão: No data available
- Ponto de ebulição: No data available
- Ponto de Flash: 121.8℃
- PSA: 35.25000
- LogP: 3.21720
- Pressão de vapor: No data available
1-(4-Methoxyphenyl)ethanamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ° C, -4 ° C is better
1-(4-Methoxyphenyl)ethanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB451726-10 g |
1-(4-Methoxyphenyl)ethylamine HCl; . |
90642-63-0 | 10g |
€244.20 | 2023-07-18 | ||
abcr | AB451726-25 g |
1-(4-Methoxyphenyl)ethylamine HCl; . |
90642-63-0 | 25g |
€461.00 | 2023-07-18 | ||
Apollo Scientific | OR954061-5g |
1-(4-Methoxyphenyl)ethylamine hydrochloride |
90642-63-0 | 98% | 5g |
£110.00 | 2025-02-20 | |
TRC | M226608-100mg |
1-(4-Methoxyphenyl)ethanamine |
90642-63-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853155-5g |
1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | ≥97% | 5g |
¥573.30 | 2022-01-10 | |
Alichem | A019111021-5g |
1-(4-Methoxyphenyl)ethanamine hydrochloride |
90642-63-0 | 95% | 5g |
$169.00 | 2023-08-31 | |
Alichem | A019111021-25g |
1-(4-Methoxyphenyl)ethanamine hydrochloride |
90642-63-0 | 95% | 25g |
$513.08 | 2023-08-31 | |
Aaron | AR003DPD-250mg |
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | 97% | 250mg |
$13.00 | 2025-01-22 | |
1PlusChem | 1P003DH1-25g |
_x005F_x000D_1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | >97% | 25g |
$370.00 | 2024-04-20 | |
Ambeed | A293577-250mg |
1-(4-Methoxyphenyl)ethylamine Hydrochloride |
90642-63-0 | 97% | 250mg |
$14.0 | 2024-04-16 |
1-(4-Methoxyphenyl)ethanamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Ammonium acetate , Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ; 12 h, 20 bar, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referência
- Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl CompoundsJACS Au, 2021, 1(4), 501-507,
Método de produção 3
Condições de reacção
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; 4 - 5 h, rt
Referência
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary aminesNature Communications, 2019, 10(1), 1-9,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, reflux; reflux → rt
Referência
- Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone CatalystOrganic Letters, 2015, 17(6), 1469-1472,
Método de produção 5
Condições de reacção
1.1 Reagents: tert-Butyl peroxide , Benzophenone imine Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Chlorobenzene ; 48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 15 h, 40 °C
Referência
- Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative CouplingOrganic Letters, 2019, 21(1), 65-69,
Método de produção 6
Condições de reacção
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: 2482544-45-4 Solvents: Methylcyclohexane , tert-Butyl methyl ether ; rt
Referência
- Chiral Bronsted Acids Catalyze Asymmetric Additions to Substrates that Are Already Protonated: Highly Enantioselective Disulfonimide-Catalyzed Hantzsch Ester Reductions of NH-Imine Hydrochloride SaltsSynlett, 2020, 31(17), 1707-1712,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron Solvents: Water ; 20 h, 6.5 MPa, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron CatalystChemSusChem, 2020, 13(12), 3110-3114,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ; 20 h, 10 bar, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referência
- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild ConditionsChemSusChem, 2021, 14(11), 2360-2366,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
- Selective conversion of benzylic carbon-hydrogen bonds to an amine function by oxidative nucleophilic substitutionSynthesis, 1988, (11), 900-2,
1-(4-Methoxyphenyl)ethanamine Raw materials
- Benzenemethanimine, 4-methoxy-α-methyl-, hydrochloride (1:1)
- Benzene, 1-(1-azidoethyl)-4-methoxy-
- 4-Methoxy-1-ethylbenzene
- 1-(4-methoxyphenyl)ethan-1-one
- Formamide, N-[1-(4-methoxyphenyl)ethyl]-
1-(4-Methoxyphenyl)ethanamine Preparation Products
1-(4-Methoxyphenyl)ethanamine Literatura Relacionada
-
Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
K. S. Sujith,C. N. Ramachandran Phys. Chem. Chem. Phys., 2016,18, 3746-3754
90642-63-0 (1-(4-Methoxyphenyl)ethanamine) Produtos relacionados
- 752924-21-3(3-Methoxybenzhydrylamine)
- 14692-29-6(Strontium acetate hemihydrate)
- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)
- 62409-13-6(1-(3-Methoxyphenyl)ethanamine)
- 19293-62-0(4,4'-Dimethoxybenzhydrylamine)
- 1260390-73-5(2-(cyclopropylmethyl)-3H-Imidazo[4,5-b]pyridine-7-methanol)
- 1459246-62-8(1,3-Dioxolan-2-one, 4-ethenyl-4-phenyl-)
- 2229484-50-6(3-(2-phenylpropan-2-yl)oxypiperidine)
- 2171142-89-3((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 2055015-40-0(Acid-PEG4-S-S-PEG4-acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90642-63-0)1-(4-Methoxyphenyl)ethanamine

Pureza:99%
Quantidade:25g
Preço ($):273.0